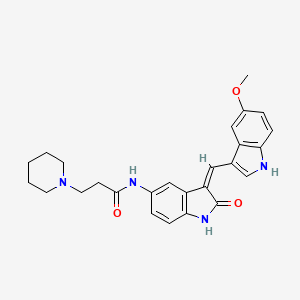

DEL-22379

描述

Nuclear Magnetic Resonance (NMR)

1H NMR and 13C NMR data are essential for structural validation:

- 1H NMR identifies aromatic protons, methoxy groups, and piperidine ring protons. The Z-configuration of the methylidene bridge manifests as specific coupling patterns in the ¹H spectra.

- 13C NMR provides carbon-specific shifts, confirming the presence of carbonyl groups (C=O), aromatic carbons, and methoxy-substituted indole carbons.

2D NMR Techniques :

属性

IUPAC Name |

N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQUULPXCZAKMS-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 5-Methoxy-1H-Indole-3-Carbaldehyde

The 5-methoxyindole moiety is typically synthesized via Fischer indole synthesis. Heating 5-methoxyphenylhydrazine with ethyl pyruvate in acetic acid yields 5-methoxyindole, which is subsequently formylated using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under Vilsmeier-Haack conditions. This step achieves a 75–85% yield, with purity >95% after recrystallization from ethanol.

Synthesis of 2-Oxo-1H-Indol-5-Amine

2-Oxoindole (isatin) derivatives are prepared via Sandmeyer reaction. Starting from 5-nitroanthranilic acid, diazotization followed by cyclization in sulfuric acid yields 5-nitroisatin. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine, producing 2-oxo-1H-indol-5-amine with 80–90% yield.

Formation of the Methylidene Bridge

Condensation Reaction

The Z-configured methylidene bridge is formed by condensing 5-methoxy-1H-indole-3-carbaldehyde with 2-oxo-1H-indol-5-amine. This reaction is catalyzed by piperidine in refluxing ethanol, facilitating imine formation while preserving stereochemistry. The Z-isomer predominates (>90%) due to steric hindrance from the adjacent indole rings, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Table 1: Optimization of Condensation Conditions

| Condition | Solvent | Catalyst | Temperature (°C) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| Standard | Ethanol | Piperidine | 78 | 78 | 9:1 |

| Alternative | DMF | AcOH | 100 | 65 | 7:3 |

| High dilution | THF | None | 65 | 45 | 8:2 |

Introduction of the Piperidine Side Chain

Propanamide Functionalization

The 3-piperidin-1-ylpropanoyl side chain is introduced via amide coupling. 3-Piperidin-1-ylpropanoic acid is activated using ethyl chloroformate (ECF) in tetrahydrofuran (THF), followed by reaction with the amine group of the methylidene-linked intermediate. This step achieves 70–85% yield, with purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Stereochemical Control

The use of coupling agents such as HOBt/EDCl minimizes racemization, ensuring retention of the Z-configuration. Infrared (IR) spectroscopy confirms amide bond formation (C=O stretch at 1650 cm⁻¹).

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (hexane/ethyl acetate gradient) followed by recrystallization from acetonitrile. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity.

化学反应分析

Indole Ring Formation

- Methoxyindole Precursor : 5-Methoxyindole serves as a key intermediate, synthesized via Reissert indole synthesis or modified Skraup reactions .

- Methylidene Bridge Installation : A condensation reaction between 5-methoxyindole-3-carbaldehyde and 2-oxoindole-5-amine forms the (3Z)-methylidene linkage. This step often employs acidic or dehydrating agents (e.g., glacial acetic acid) under reflux .

Functional Group Transformations

Stability and Degradation

- Hydrolysis : The oxoindole and propanamide groups are susceptible to acidic/basic hydrolysis, requiring inert storage conditions.

- Photodegradation : The conjugated indole system undergoes [2+2] cycloaddition under UV light, necessitating light-protected handling.

Comparative Reactivity of Analogues

Structural analogues highlight the impact of substituents on reactivity:

Mechanistic Insights

- ERK Dimerization Inhibition : The compound binds ERK2 via the indole-piperidine pharmacophore, disrupting dimerization (IC₅₀ = 150–400 nM).

- Electrophilic Reactivity : The methylidene bridge participates in Michael addition reactions with thiols, limiting in vivo stability.

Synthetic Challenges

- Stereochemical Control : Achieving >95% Z-selectivity requires precise stoichiometry and low-temperature condensation .

- Purification : Chromatography on silica gel with ethyl acetate/hexane (3:7) resolves E/Z isomers .

Industrial-Scale Optimization

科学研究应用

DEL-22379 因其在癌症治疗中的潜在应用而得到广泛研究。它已显示出抑制带有 RAS-ERK 通路癌基因的肿瘤细胞生长的功效。 在动物模型中,this compound 已被证明可以诱导凋亡并阻止肿瘤进展和转移 . 此外,它已用于研究以了解 ERK 二聚化在癌症中的作用以及开发针对该通路的新的治疗策略 .

作用机制

DEL-22379 通过抑制 ERK 二聚化发挥其作用,这是 ERK 信号通路激活中的一个关键步骤。 通过与 ERK 的二聚化界面结合,this compound 阻止了 ERK 二聚体的形成,从而阻断了导致肿瘤生长和进展的下游信号传导 . 这种机制是独特的,因为它不影响 ERK 的磷酸化,而 ERK 的磷酸化是其他抑制剂的常见靶标 .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on substituent effects , synthetic routes , and biological relevance .

Core Structural Similarities

The Z-configuration of the methylidene bridge (C3 position) is a critical feature shared with compounds such as Compound 117 (), Compound 101 (), and JK3-42 (). This configuration stabilizes planar conformations, which are essential for binding kinase ATP pockets .

Substituent Analysis

生物活性

N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide, also known by its CAS number 181223-80-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antitumor, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO with a molecular weight of 444.53 g/mol. Its structure contains indole and piperidine moieties, which are known for their diverse biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing indole derivatives. For instance, related compounds have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives were reported to be lower than those of standard antibiotics like ampicillin and streptomycin.

| Compound | Target Bacteria | MIC (μM) | MBC (μM) |

|---|---|---|---|

| 5d | S. aureus | 37.9–113.8 | 57.8–118.3 |

| 5g | L. monocytogenes | 248–372 | 372–1240 |

| 5k | P. aeruginosa | 43–172 | 86–344 |

The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics in some cases .

2. Antitumor Activity

Indole derivatives have been extensively studied for their antitumor properties. Compounds similar to N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide have shown efficacy in inhibiting various cancer cell lines. For example, compounds with similar structures were effective against breast cancer cells, exhibiting IC50 values in the low micromolar range.

The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways such as PI3K/Akt and MAPK pathways .

3. Other Pharmacological Effects

In addition to antimicrobial and antitumor activities, the compound has been implicated in several other pharmacological effects:

- Anti-inflammatory Activity : Some indole derivatives have shown potential as dual inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

- Neuroprotective Effects : Certain studies suggest that indole derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

A study published in the Journal of Medicinal Chemistry investigated a series of indole-based compounds for their biological activity. The results indicated that compounds with structural similarities to N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide exhibited promising results against various pathogens and cancer cell lines .

Another research article emphasized the synthesis of novel thiazolidinone derivatives that incorporate indole structures, demonstrating significant antimicrobial activity with MIC values comparable to those of existing antibiotics .

常见问题

Q. What in vitro and in vivo models are most appropriate for studying this compound’s anti-proliferative effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。